2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide 2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16264326
InChI: InChI=1S/C21H15Cl3N4O3S/c1-31-18-9-7-13(11-15(18)24)25-20-21(27-17-5-3-2-4-16(17)26-20)28-32(29,30)19-10-12(22)6-8-14(19)23/h2-11H,1H3,(H,25,26)(H,27,28)
SMILES:
Molecular Formula: C21H15Cl3N4O3S
Molecular Weight: 509.8 g/mol

2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide

CAS No.:

Cat. No.: VC16264326

Molecular Formula: C21H15Cl3N4O3S

Molecular Weight: 509.8 g/mol

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide -

Specification

Molecular Formula C21H15Cl3N4O3S
Molecular Weight 509.8 g/mol
IUPAC Name 2,5-dichloro-N-[3-(3-chloro-4-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Standard InChI InChI=1S/C21H15Cl3N4O3S/c1-31-18-9-7-13(11-15(18)24)25-20-21(27-17-5-3-2-4-16(17)26-20)28-32(29,30)19-10-12(22)6-8-14(19)23/h2-11H,1H3,(H,25,26)(H,27,28)
Standard InChI Key GUESZUKRMLDBQM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)Cl

Introduction

Molecular Structure and Physicochemical Properties

IUPAC Nomenclature and Structural Features

The systematic IUPAC name 2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide precisely describes its architecture. The molecule comprises:

  • A quinoxaline scaffold (C8H6N2) with two adjacent nitrogen atoms, providing π-conjugation for electronic interactions.

  • 3-Chloro-4-methoxyaniline substituent at position 3, introducing steric bulk and hydrogen-bonding capabilities.

  • 2,5-Dichlorobenzenesulfonamide group at position 2, contributing polar sulfonyl groups and halogen-mediated hydrophobic interactions.

The Z-configuration of the imine bond (confirmed by X-ray crystallography in related structures) ensures proper spatial alignment of pharmacophoric elements .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC21H15Cl3N4O3S
Molecular Weight509.8 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors7 (N, O, S atoms)
Topological Polar Surface112 Ų
LogP (Predicted)3.8 ± 0.5

Data derived from PubChem and computational analyses .

Electronic and Stereochemical Considerations

Density Functional Theory (DFT) calculations on analogous quinoxalines reveal:

  • A HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity.

  • Electrostatic potential maps show electron-deficient regions near chlorine atoms (σ-hole formation), facilitating halogen bonding with protein targets .

  • The methoxy group’s +M effect stabilizes the adjacent amino group’s lone pair, enhancing hydrogen-bond donor capacity .

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis follows a convergent approach:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with dichlorinated glyoxal derivatives.

  • Sulfonamide Coupling: Reaction of 2,5-dichlorobenzenesulfonyl chloride with the aminoguinoxaline intermediate.

  • Schiff Base Formation: Z-selective imine linkage with 3-chloro-4-methoxyaniline under acidic conditions.

Critical Reaction Parameters

  • Step 1: Conducted at 60°C in ethanol/water (3:1) with 85% yield.

  • Step 2: Requires anhydrous DMF at 0°C to prevent sulfonyl chloride hydrolysis.

  • Step 3: Catalyzed by p-toluenesulfonic acid (PTSA) in toluene reflux, achieving 72% yield and >95% Z-selectivity.

Purification and Characterization

  • Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent.

  • Spectroscopic Confirmation:

    • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 8.15–7.98 (m, 4H, aromatic), 3.89 (s, 3H, OCH3).

    • HRMS: m/z 509.0234 [M+H]+ (calculated 509.0238).

Biological Activity and Mechanism

Antiproliferative Effects

In vitro screening against NCI-60 cancer cell lines revealed:

Table 2: Cytotoxicity Data (72h exposure)

Cell LineIC50 (μM)Selectivity Index (vs. HEK293)
MCF-7 (Breast)1.2 ± 0.38.7
A549 (Lung)2.1 ± 0.65.2
PC-3 (Prostate)1.8 ± 0.46.1
HEK293 (Normal)10.4 ± 1.1-

Data adapted from VulcanChem.

Molecular Targets

  • Kinase Inhibition:

    • VEGFR-2: 78% inhibition at 10 μM (IC50 = 0.9 μM) via sulfonamide interaction with Cys919.

    • CDK4/Cyclin D1: Disruption of ATP-binding pocket (Kd = 2.3 nM).

  • Apoptosis Induction:

    • Caspase-3 activation (3.8-fold increase vs. control).

    • Bcl-2/Bax ratio reduction from 1.5 to 0.3.

Pharmacokinetic Profiling

  • Solubility: 12 μg/mL in PBS (pH 7.4), enhanced to 45 μg/mL with 0.5% Tween-80.

  • Plasma Stability: 89% remaining after 1h in human plasma.

  • CYP3A4 Inhibition: IC50 > 50 μM, suggesting low drug-drug interaction risk.

Recent Advancements (2024–2025)

Structural Optimization Studies

Hacettepe University researchers synthesized analogs with:

  • Fluorine substitution: Increased metabolic stability (t1/2 from 2.1h to 4.7h).

  • PEGylated derivatives: Improved aqueous solubility (up to 120 μg/mL) while maintaining VEGFR-2 affinity .

Crystallographic Insights

Single-crystal X-ray diffraction of a brominated analog (space group P21/c) revealed:

  • Intermolecular Interactions: C–H···O hydrogen bonds (2.89 Å) and Cl···π contacts (3.41 Å) stabilizing the lattice .

  • Torsion Angles: Dihedral angle of 18.7° between quinoxaline and benzenesulfonamide planes, optimizing target binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator